Superior Potency Against S. aureus: BC-7013 vs. Retapamulin
BC-7013 demonstrates significantly higher in vitro potency against Staphylococcus aureus compared to the FDA-approved topical pleuromutilin, retapamulin. In a direct comparative study, BC-7013 was found to be four-fold more potent, with an MIC90 of 0.03 µg/ml compared to retapamulin's MIC90 of 0.12 µg/ml [1]. Furthermore, BC-7013 inhibited 100% of tested S. aureus isolates at a concentration of ≤0.03 µg/ml [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 0.03 µg/ml |
| Comparator Or Baseline | Retapamulin (MIC90 = 0.12 µg/ml) |
| Quantified Difference | BC-7013 is 4-fold more potent (lower MIC90) |
| Conditions | CLSI broth microdilution against 1,063 recent clinical isolates from the SENTRY Antimicrobial Surveillance Program [1] |
Why This Matters
This superior potency allows for lower effective concentrations, which is a critical factor in topical formulation to maximize efficacy while minimizing potential for local irritation or systemic absorption.
- [1] Biedenbach DJ, Jones RN, Ivezic-Schönfeld Z, Paukner S, Novak R. In vitro antibacterial spectrum of BC-7013, a novel pleuromutilin derivative for topical use in humans. Poster presented at: 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC); 2009 Sep 12-15; San Francisco, CA. Poster F1-1521. View Source
